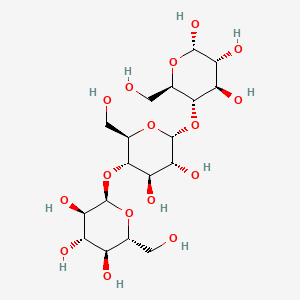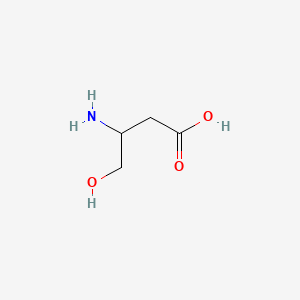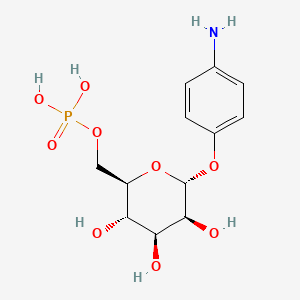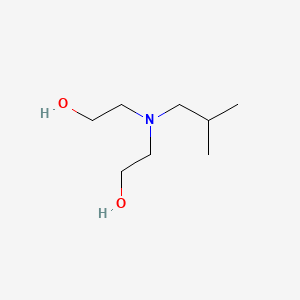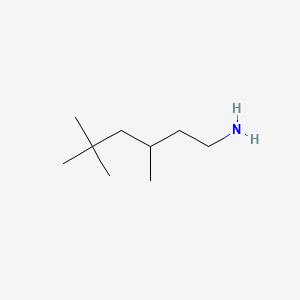![molecular formula C14H23N3O B1266354 4-Amino-N-[2-(Diethylamino)ethyl]-2-methylbenzamid CAS No. 30459-64-4](/img/structure/B1266354.png)
4-Amino-N-[2-(Diethylamino)ethyl]-2-methylbenzamid
Übersicht
Beschreibung
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide is an organic compound that belongs to the class of benzamides. It is known for its diverse applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group, a diethylaminoethyl group, and a methyl group attached to the benzamide core.
Wissenschaftliche Forschungsanwendungen
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
Target of Action
The primary target of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide, also known as procainamide, is the myocardium . It acts as a membrane-stabilizing agent that reduces excitability and conductance of the myocardium .
Mode of Action
Procainamide interacts with its target, the myocardium, by suppressing pulse formation in automatic ectopic foci . This interaction results in a decrease in the excitability of the myocardium, thereby controlling abnormal heart rhythms .
Biochemical Pathways
It is known that the compound’s action is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
Pharmacokinetics
It is synthesized through an ion-associate reaction at room temperature . This method of synthesis may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of procainamide’s action include a reduction in the excitability and conductance of the myocardium . This leads to the suppression of pulse formation in automatic ectopic foci, controlling abnormal heart rhythms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of procainamide. For instance, the compound was synthesized through a green chemistry approach, which involves reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide, chloride salt, and procainamide in deionized water at room temperature . This method of synthesis, which is environmentally friendly, may impact the compound’s action and stability.
Biochemische Analyse
Biochemical Properties
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, forming ion-associate complexes. These interactions are essential for understanding the relationships between bioactive molecules and receptor interactions . The compound has been characterized by various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . The formation of ion-associate complexes between bioactive molecules and organic molecules is crucial for comprehending the relationships between bioactive molecules and receptor interactions .
Cellular Effects
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide exhibits significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit antibacterial activity, indicating its potential impact on cellular processes . The interactions of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide with cellular components can lead to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms ion-associate complexes with bioactive molecules, which are crucial for understanding the relationships between bioactive molecules and receptor interactions . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, providing insights into the molecular interactions and potential binding sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. The formation of ion-associate complexes and their stability over time are crucial for understanding the temporal effects of the compound . The compound’s antibacterial activity and its interactions with cellular components can lead to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to toxic or adverse effects . The dosage-dependent effects of the compound are essential for understanding its potential therapeutic applications and safety profile .
Metabolic Pathways
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s interactions with metabolic pathways are crucial for understanding its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within cells . Understanding the transport and distribution of the compound is essential for comprehending its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The subcellular localization of the compound is crucial for understanding its activity and function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2-methylbenzoic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetone or ethanol at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary and secondary amines, and various substituted benzamides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-N-[2-(dimethylamino)ethyl]-2-methylbenzamide
- 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
- 4-amino-N-[2-(diethylamino)ethyl]-2-chlorobenzamide
Uniqueness
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical research .
Eigenschaften
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-4-17(5-2)9-8-16-14(18)13-7-6-12(15)10-11(13)3/h6-7,10H,4-5,8-9,15H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAAUKCZXNDCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184536 | |
| Record name | o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30459-64-4 | |
| Record name | o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030459644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)



![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)

